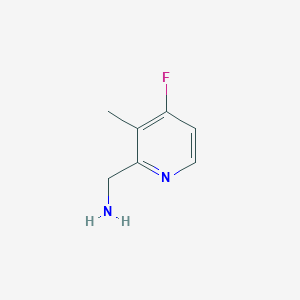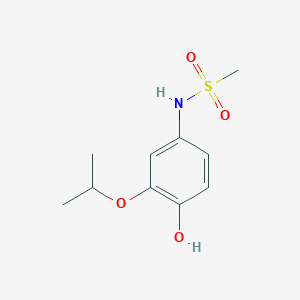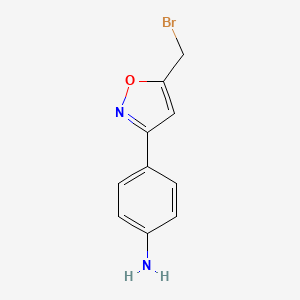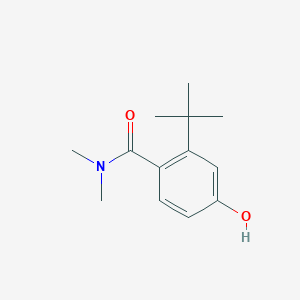![molecular formula C10H9IO4 B14852000 [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14852000.png)
[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9IO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the 3-position and a methoxycarbonyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid typically involves the iodination of a suitable phenylacetic acid derivative followed by esterification. One common method includes:
Iodination: The starting material, 5-(methoxycarbonyl)phenylacetic acid, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-5-(methoxycarbonyl)phenylacetic acid or 3-thiocyanato-5-(methoxycarbonyl)phenylacetic acid.
Hydrolysis Product: 3-iodo-5-carboxyphenylacetic acid.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.
Aplicaciones Científicas De Investigación
[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and methoxycarbonyl group can interact with the active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
3-Iodophenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
5-(Methoxycarbonyl)phenylacetic acid: Similar structure but lacks the iodine atom.
3-Iodo-5-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.
Uniqueness:
- The presence of both the iodine atom and the methoxycarbonyl group in [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid makes it unique. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C10H9IO4 |
|---|---|
Peso molecular |
320.08 g/mol |
Nombre IUPAC |
2-(3-iodo-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H9IO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4H2,1H3,(H,12,13) |
Clave InChI |
JLOMCIVWOUXCGK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


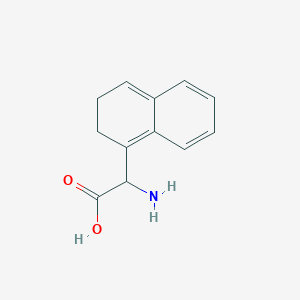
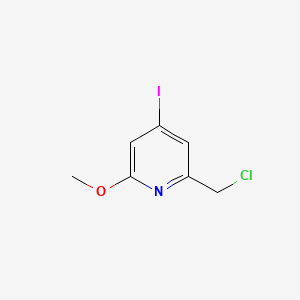

![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
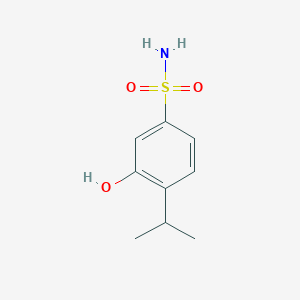

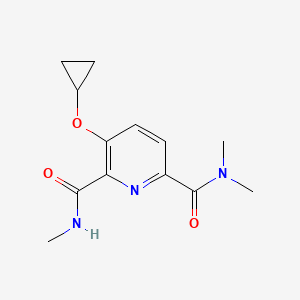
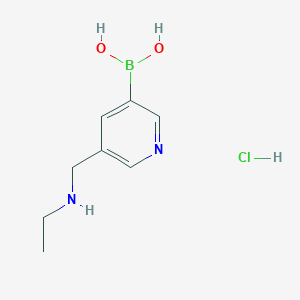
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)
